molecular formula C8H17N B3093885 1-(3-methylbutyl)cyclopropan-1-amine CAS No. 1250802-37-9

1-(3-methylbutyl)cyclopropan-1-amine

Cat. No.: B3093885
CAS No.: 1250802-37-9
M. Wt: 127.23
InChI Key: JWVIUTIUBUVONN-UHFFFAOYSA-N
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Preparation Methods

One common method for synthesizing cyclopropanes is through the use of diazomethane and a suitable alkene in the presence of a catalyst . The resulting cyclopropane can then be functionalized to introduce the amine group.

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

1-(3-Methylbutyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions.

Scientific Research Applications

1-(3-Methylbutyl)cyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, which can influence biological processes. The amine group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(3-Methylbutyl)cyclopropan-1-amine can be compared with other cyclopropane-containing compounds, such as:

The uniqueness of this compound lies in its specific alkyl substituent, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-(3-methylbutyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)3-4-8(9)5-6-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVIUTIUBUVONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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